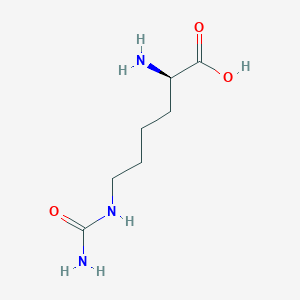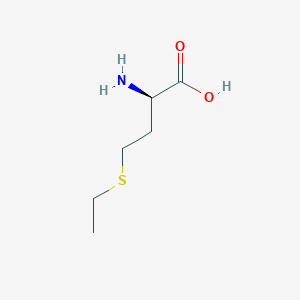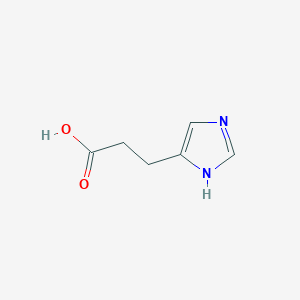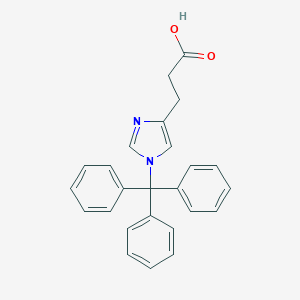
D-Asparagine monohydrate
Übersicht
Beschreibung
D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Synthesis Analysis
The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis
The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis
D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis
The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
D-Asparagine monohydrate is widely used in peptide synthesis . Its role is crucial in the formation of peptide bonds, which are the links between amino acids in proteins . The compound’s stability and reactivity make it an ideal candidate for synthesizing complex peptides used in therapeutic drugs and biochemical research.
Organic Synthesis
In organic synthesis , D-Asparagine monohydrate serves as a chiral building block. It’s used to introduce chirality or specific three-dimensional arrangements into synthetic molecules, which is vital for creating substances with desired biological activities .
Pharmaceuticals
D-Asparagine monohydrate is an intermediate in the production of various pharmaceuticals . It’s involved in the synthesis of drugs that target neurological disorders and diseases due to its neuroactive properties .
Agrochemicals
The compound finds application in the agrochemical industry as well. It’s used in the synthesis of herbicides and pesticides. Its biodegradable nature makes it an environmentally friendly option for developing new agrochemicals .
Dyestuff Industry
In the dyestuff industry , D-Asparagine monohydrate is used as an intermediate. It helps in producing dyes that are more consistent and colorfast. Its role is significant in creating dyes for textiles that require precise color matching .
Gas Hydrate Inhibition
D-Asparagine monohydrate has been studied as a kinetic inhibitor in gas hydrate formation. This is particularly important in the oil and gas industry, where the formation of gas hydrates can block pipelines. The compound helps in preventing the formation of these blockages, ensuring smooth transportation of oil and gas .
Wirkmechanismus
Target of Action
D-Asparagine monohydrate, also known as D-Asparagine hydrate, primarily targets asparagine synthetase (ASNS) . ASNS is an enzyme that plays a crucial role in the biosynthesis of asparagine from aspartic acid and ammonia .
Mode of Action
The mode of action of D-Asparagine monohydrate involves the metabolism of toxic ammonia in the body through the action of asparagine synthetase . This enzyme attaches ammonia to aspartic acid in an amidation reaction, resulting in the formation of asparagine . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The biochemical pathway affected by D-Asparagine monohydrate is the asparagine synthesis pathway . Two enzymes are involved in asparagine metabolism: asparagine synthetase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is involved in the metabolic control of cell functions in nerve and brain tissue . Supplements of this amino acid are claimed to balance nervous system function .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048678 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Asparagine monohydrate | |
CAS RN |
5794-24-1, 2058-58-4 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?
A: D-Asparagine monohydrate, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either D-Asparagine monohydrate or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]
Q2: How does crystal size impact the efficiency of continuous preferential crystallization of D-Asparagine monohydrate?
A: Research indicates that smaller seed crystals of D-Asparagine monohydrate lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []
Q3: Can you elaborate on the challenges associated with achieving high purity of D-Asparagine monohydrate during continuous preferential crystallization?
A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of D-Asparagine monohydrate. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



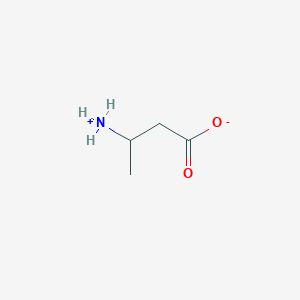
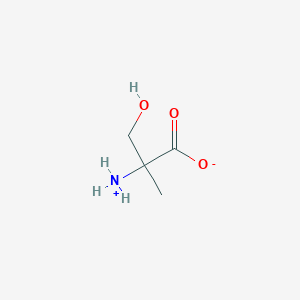
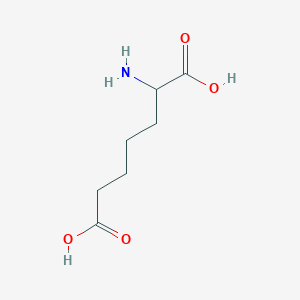
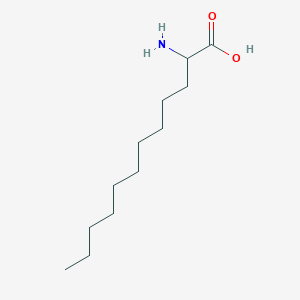
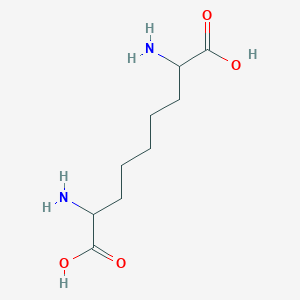

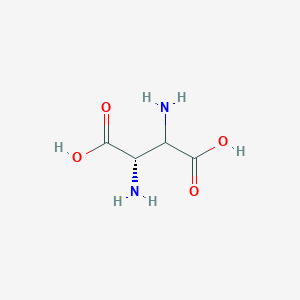
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)

